molecular formula C27H23N3OS B11454508 7-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11454508
M. Wt: 437.6 g/mol
InChI Key: YHYSCHKAOYNREM-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methoxyphenyl, methylphenylmethylsulfanyl, and phenyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of Substituents: The methoxyphenyl, methylphenylmethylsulfanyl, and phenyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Palladium catalysts, halogenated reagents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolopyrimidine core.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: Characterized by its unique substituents and potential biological activities.

    Other Pyrrolopyrimidines: Compounds with different substituents on the pyrrolopyrimidine core, which may exhibit varying chemical properties and biological activities.

Uniqueness

The uniqueness of 7-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological effects. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H23N3OS

Molecular Weight

437.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C27H23N3OS/c1-19-7-6-8-20(15-19)17-32-27-25-24(21-9-4-3-5-10-21)16-30(26(25)28-18-29-27)22-11-13-23(31-2)14-12-22/h3-16,18H,17H2,1-2H3

InChI Key

YHYSCHKAOYNREM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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